4-Hydroxy-2-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

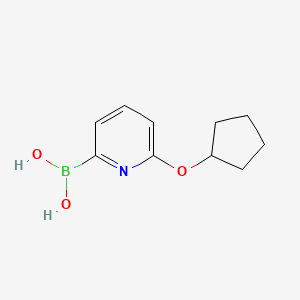

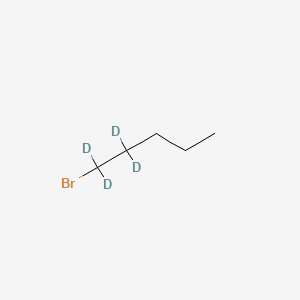

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1243395-68-7 . It has a molecular weight of 190.12 . The IUPAC name for this compound is 4-hydroxy-2-(trifluoromethyl)benzaldehyde .

Molecular Structure Analysis

The InChI code for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde is 1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Kinetic Studies

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . It can be used to study the rate of reactions and how different conditions affect the speed of synthesis.

Wittig Reaction

This compound has been used in the Wittig reaction , a common method in organic chemistry for the synthesis of alkenes from aldehydes or ketones using a triphenyl phosphonium ylide.

Pharmaceutical Intermediates

4-(Trifluoromethyl)benzaldehyde can be used as an intermediate in the synthesis of various pharmaceutical compounds . The trifluoromethyl group is often found in biologically active molecules, including pharmaceuticals and agrochemicals.

Synthesis of Dihydropyridine Derivatives

2-(Trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These compounds are of interest due to their wide range of biological activities.

Preparation of Vinyl Phenyl Compounds

This compound can be used in the synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via the Wittig-Horner reaction . These types of compounds have potential applications in the synthesis of polymers and other materials.

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of eye contact, to rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Aldehydes, in general, are known to interact with various biological molecules, including proteins and nucleic acids .

Mode of Action

4-Hydroxy-2-(trifluoromethyl)benzaldehyde, being an aldehyde, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones suggests that it may interfere with the normal functioning of proteins and nucleic acids .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, would influence its bioavailability .

Result of Action

The compound’s ability to form oximes and hydrazones suggests that it may alter the structure and function of proteins and nucleic acids .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde . For instance, the compound’s reactivity with nucleophiles may be influenced by the pH of the environment .

properties

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHNMRPBKZURU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677406 |

Source

|

| Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1243395-68-7 |

Source

|

| Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)

![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)

![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/no-structure.png)

![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)